molecular formula C20H22N2O6 B2482759 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396884-63-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2482759
CAS No.: 1396884-63-1
M. Wt: 386.404
InChI Key: VDXPLXHFKGVGEP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the functional groups attached.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is unique due to its combination of the benzodioxole ring and methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPLXHFKGVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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